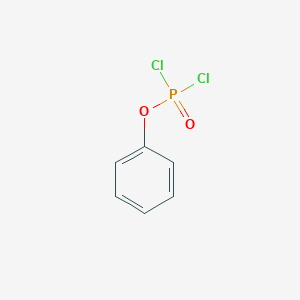

Phenyl dichlorophosphate

Description

Properties

IUPAC Name |

dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFOLHZMICYNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2O2P | |

| Record name | MONOPHENYL DICHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17420 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044987 | |

| Record name | Phenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | MONOPHENYL DICHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17420 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl dichlorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

770-12-7 | |

| Record name | MONOPHENYL DICHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17420 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorodichloridic acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl dichlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL DICHLOROPHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodichloridic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl phosphorodichloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL DICHLOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE85WW9S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Phenyl Dichlorophosphate

Introduction

Phenyl dichlorophosphate (B8581778) (C₆H₅OPOCl₂), also known as phenyl phosphorodichloridate, is a highly reactive organophosphorus compound widely utilized as a versatile reagent in organic synthesis.[1][2] Its significance lies in its ability to act as a powerful phosphorylating agent, introducing the phenyl phosphate (B84403) moiety into various molecules.[3] This functionality is crucial in the synthesis of a wide array of products, including pesticides, flame retardants, plasticizers, and intermediates for pharmaceuticals and other fine chemicals.[1][4] This technical guide provides an in-depth overview of common synthesis protocols, purification methods, and comprehensive characterization techniques for phenyl dichlorophosphate, tailored for researchers and professionals in chemical and drug development.

Synthesis of this compound

The preparation of this compound can be achieved through several established methods. The most common routes involve the reaction of phenol (B47542) with either phosphorus oxychloride or phosphorus trichloride. These methods are selected based on the desired scale, purity requirements, and available starting materials.[4]

Method 1: Synthesis from Phosphorus Oxychloride and Phenol

This is a widely used method that involves the direct reaction of phenol with phosphorus oxychloride, often in the presence of a catalyst to facilitate the reaction.[4] The reaction proceeds with the elimination of hydrogen chloride gas.

Reaction Scheme: C₆H₅OH + POCl₃ → C₆H₅OPOCl₂ + HCl

Experimental Protocol:

-

Apparatus Setup: A four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas outlet connected to an acid trap to absorb the evolved hydrogen chloride.

-

Charging Reactants: To the flask, add phosphorus oxychloride (1.0 mol) and a catalytic amount of titanium tetrachloride (e.g., 1 g).[5]

-

Reaction Initiation: Begin stirring and heat the mixture to a temperature of 70-80°C.[5]

-

Addition of Phenol: Slowly add phenol (1.0 mol) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature.[5]

-

Reaction Completion: After the addition is complete, raise the temperature to 80-90°C and maintain it for 3-5 hours, or until the evolution of hydrogen chloride gas ceases.[5]

-

Purification: The crude product is purified by distillation under reduced pressure. Excess phosphorus oxychloride is first removed at a vacuum of 30-100 kPa and a temperature of 30-100°C.[5] The final product, this compound, is then collected by further vacuum distillation.[3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phenyl Dichlorophosphate (B8581778): Chemical Properties and Reactivity

Abstract

Phenyl dichlorophosphate (PDCP), a highly reactive organophosphorus compound, is a critical reagent and intermediate in organic synthesis. Its utility spans a wide range of applications, from the synthesis of flame retardants and plasticizers to its pivotal role as a phosphorylating agent in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This document provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms relevant to research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a pungent odor.[1][3] It is known for its high reactivity, particularly its sensitivity to moisture.[4][5] The physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Citations |

| Appearance | Clear colorless to very slightly brown/yellow liquid | [1][3][6] |

| Melting Point | -1 °C | [3][7] |

| Boiling Point | 241-243 °C (lit.) | [3][6] |

| Density | 1.412 g/mL at 25 °C (lit.) | [3][6][8] |

| Refractive Index | n20/D 1.523 (lit.) | [3][6] |

| Vapor Pressure | 0.0541 mmHg at 25 °C | [3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [3][9] |

| Solubility | Decomposes in water; Soluble in chloroform (B151607) and other organic solvents | [1][3][7] |

| Stability | Moisture sensitive; Stable under normal, dry conditions | [5] |

Table 2: Identifiers and Molecular Information

| Identifier | Value | Citations |

| CAS Number | 770-12-7 | [6][10] |

| Molecular Formula | C₆H₅Cl₂O₂P | [1][3][10] |

| Molecular Weight | 210.98 g/mol | [1][10] |

| EC Number | 212-220-6 | [3] |

| PubChem Substance ID | 24898297 | |

| InChI Key | TXFOLHZMICYNRM-UHFFFAOYSA-N | |

| SMILES | ClP(Cl)(=O)Oc1ccccc1 |

Chemical Reactivity

The reactivity of this compound is dominated by the presence of two labile chlorine atoms attached to a phosphorus(V) center, making it a powerful electrophile and an excellent phosphorylating agent.[1][2]

Reactivity with Nucleophiles

This compound readily reacts with a wide range of nucleophiles. The two chloride ions serve as excellent leaving groups, allowing for sequential substitution.

-

Hydrolysis : It reacts violently or decomposes upon contact with water, hydrolyzing rapidly to form phenyl phosphoric acid and hydrochloric acid.[3][4][5] This moisture sensitivity necessitates handling under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[4]

-

Alcohols and Phenols : The reaction with alcohols or phenols, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, yields the corresponding phosphate (B84403) esters. It is a widely used reagent for the preparation of symmetrical phosphate diesters.[6][11]

-

Amines : It serves as a phosphorylating agent for amines, leading to the formation of phosphoramidates.[6][12]

References

- 1. This compound Uses & Benefits | PDCP Guide [adishank.com]

- 2. This compound and Its Applications [sincerechemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. Handling and Storage Best Practices for this compound [sincerechemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 770-12-7 [chemicalbook.com]

- 7. This compound CAS#: 770-12-7 [m.chemicalbook.com]

- 8. This compound, ≥95% 770-12-7 India [ottokemi.com]

- 9. This compound = 95 770-12-7 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. epub.jku.at [epub.jku.at]

An In-Depth Technical Guide to the Phosphorylation Mechanism of Phenyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of phenyl dichlorophosphate (B8581778) (PDCP) as a phosphorylating agent. Phenyl dichlorophosphate is a highly effective reagent for the synthesis of phosphate (B84403) esters, crucial intermediates in the development of pharmaceuticals, agrochemicals, and novel materials. Its reactivity and versatility make it a valuable tool in modern organic synthesis.

Core Mechanism of Action

This compound (C₆H₅OPOCl₂) is a reactive organophosphorus compound characterized by a central phosphorus atom bonded to a phenoxy group and two chlorine atoms. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the oxygen and chlorine atoms. This inherent reactivity makes it a powerful agent for phosphorylation, the process of introducing a phosphate group into an organic molecule.

The primary mechanism of action involves the nucleophilic substitution at the phosphorus center by an alcohol (R-OH). The reaction typically proceeds in a stepwise manner, facilitated by a base such as pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct and may also act as a nucleophilic catalyst.

The generalized mechanism can be outlined as follows:

-

Initial Nucleophilic Attack: An alcohol molecule attacks the electrophilic phosphorus atom of this compound.

-

First Chloride Displacement: This initial attack leads to the formation of a transient pentacoordinate intermediate, which quickly collapses, displacing the first chloride ion and forming a phenyl alkyl phosphorochloridate intermediate and a molecule of HCl.

-

Second Nucleophilic Attack: A second molecule of the alcohol then attacks the phosphorochloridate intermediate.

-

Second Chloride Displacement: Similar to the first step, this results in the displacement of the second chloride ion, yielding the final symmetrical dialkyl phenyl phosphate product and another molecule of HCl.

The use of a stoichiometric amount of a non-nucleophilic base is critical to drive the reaction to completion by scavenging the HCl produced.

Reaction Mechanism Diagram

Caption: Stepwise reaction pathway for the synthesis of symmetrical dialkyl phenyl phosphates.

Experimental Protocol: Synthesis of Symmetrical Phosphate Esters

This section provides a detailed, representative protocol for the phosphorylation of a primary alcohol using this compound. This procedure can be adapted for various alcohol substrates with minor modifications.

Objective: To synthesize a symmetrical dialkyl phenyl phosphate from a generic primary alcohol.

Materials:

-

This compound (PDCP)

-

Primary Alcohol (e.g., Ethanol, Benzyl Alcohol)

-

Anhydrous Pyridine

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (2.2 equivalents) in anhydrous pyridine (5-10 volumes).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5°C. A precipitate of pyridinium (B92312) hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid (e.g., 1M HCl) to dissolve the pyridinium salts.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure symmetrical dialkyl phenyl phosphate.

Data Presentation: Substrate Scope and Yields

The following table summarizes the typical yields for the phosphorylation of various alcohols using this compound under conditions similar to the protocol described above. Yields can vary based on the specific substrate, reaction scale, and purification method.

| Substrate Alcohol | Product | Typical Yield (%) |

| Ethanol | Diethyl Phenyl Phosphate | 85 - 95 |

| n-Butanol | Di-n-butyl Phenyl Phosphate | 80 - 90 |

| Benzyl Alcohol | Dibenzyl Phenyl Phosphate | 88 - 96 |

| Cyclohexanol | Dicyclohexyl Phenyl Phosphate | 75 - 85 |

| 2-Ethylhexanol | Bis(2-ethylhexyl) Phenyl Phosphate | 82 - 92 |

General Experimental Workflow

The following diagram illustrates a typical workflow for a phosphorylation experiment using this compound, from initial setup to final product analysis.

Caption: A flowchart outlining the key stages of a typical phosphorylation reaction.

Applications in Drug Development and Research

The synthesis of phosphate esters is fundamental in various scientific disciplines:

-

Prodrugs: Phosphorylation is a common strategy to improve the solubility and bioavailability of drug candidates. The phosphate group can be cleaved in vivo by phosphatases to release the active pharmaceutical ingredient.

-

Nucleic Acid Chemistry: this compound and its derivatives are used in the synthesis of modified nucleosides and oligonucleotides, which are essential tools in molecular biology and for the development of antisense therapies.

-

Enzyme Inhibitors: Many enzyme inhibitors are designed as phosphate mimics. The ability to synthesize custom phosphate esters allows for the exploration of structure-activity relationships in drug discovery programs.

-

Flame Retardants and Plasticizers: In materials science, the resulting phosphate esters are widely used as flame retardants and plasticizers in polymers.

This guide provides a foundational understanding of the mechanism and practical application of this compound in phosphorylation reactions. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Phenyl Dichlorophosphate: A Cornerstone in Phosphorylating Chemistry

An In-depth Technical Guide on the Discovery, Synthesis, and Historical Context of Phenyl Dichlorophosphate (B8581778) for Researchers, Scientists, and Drug Development Professionals.

Abstract

Phenyl dichlorophosphate (C₆H₅Cl₂O₂P), a reactive organophosphorus compound, has carved a significant niche in organic synthesis, particularly as a versatile phosphorylating agent. This technical guide delves into the historical context of its discovery, details various synthetic methodologies with experimental protocols, and tabulates its key physicochemical properties. Furthermore, it explores the compound's diverse applications in the synthesis of crucial intermediates for pharmaceuticals, agrochemicals, and flame retardants, providing a comprehensive resource for professionals in chemical research and drug development.

Introduction

This compound, also known as phenyl phosphorodichloridate, is a colorless to pale yellow liquid characterized by its high reactivity, stemming from the two chlorine atoms and the phenoxy group attached to the phosphoryl center. This reactivity makes it an invaluable reagent for introducing the phenyl phosphate (B84403) moiety into a wide range of molecules, enabling the synthesis of phosphate esters, amides, and other organophosphorus compounds. Its utility spans from the construction of complex molecules in academic research to the large-scale production of industrial chemicals.

Historical Context and Discovery

The precise moment and the individual credited with the first synthesis of this compound are not clearly documented in readily available historical records. However, its emergence is intrinsically linked to the broader development of organophosphorus chemistry, which saw significant advancements in the 19th and early 20th centuries. The work of chemists like August Wilhelm von Hofmann in the mid-19th century laid the foundational understanding of organic phosphorus compounds.[1][2]

The early 20th century witnessed a surge in the synthesis and investigation of organophosphate esters, driven by the discovery of their biological activities, which led to their use as insecticides and, regrettably, as chemical warfare agents.[3][4][5] It is plausible that this compound was first prepared during this era of intense exploration into organophosphorus compounds. A 1962 patent acknowledges the existing difficulties in preparing aryl phosphorodichloridates, suggesting that while methods were known, they were often inefficient, yielding mixtures of monoaryl, diaryl, and triaryl phosphates.[3] This indicates that the challenge lay not in the initial discovery but in the development of selective and high-yield synthetic routes.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂O₂P |

| Molecular Weight | 210.98 g/mol |

| Appearance | Clear, colorless to very slightly brown liquid |

| Boiling Point | 241-243 °C (lit.) |

| Density | 1.412 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.523 (lit.) |

| CAS Number | 770-12-7 |

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Reaction of Phosphorus Oxychloride with Phenol (B47542)

A common and direct method involves the reaction of phosphorus oxychloride (POCl₃) with phenol (C₆H₅OH).[6] This reaction can be catalyzed by a Lewis acid, such as titanium tetrachloride[6] or aluminum chloride.[3]

Experimental Protocol:

-

To a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and a gas outlet, add phosphorus oxychloride (160 g, 1 mol) and a catalytic amount of titanium tetrachloride (1 g).[6]

-

Heat the mixture to 70-80 °C.[6]

-

Slowly add phenol (94 g, 1 mol) dropwise over 2-3 hours, maintaining the temperature of the reaction mixture.[6]

-

After the addition is complete, continue to stir the mixture at 80-90 °C for 3-5 hours, or until the evolution of hydrogen chloride gas ceases.[6]

-

Remove the excess phosphorus oxychloride by distillation under reduced pressure.[6]

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Logical Relationship of the Synthesis:

Caption: Synthesis of this compound from Phosphorus Oxychloride and Phenol.

Reaction of Phosphorus Oxychloride with Sodium Phenoxide

An alternative approach utilizes sodium phenoxide, which can offer advantages in terms of reaction conditions and selectivity.

Experimental Protocol:

-

Prepare anhydrous sodium phenoxide from phenol and sodium hydroxide.

-

In a reaction vessel, add phosphorus oxychloride.

-

Carefully add the anhydrous powdered sodium phenoxide to the phosphorus oxychloride with stirring.

-

The reaction is typically carried out in an inert solvent.

-

The precipitated sodium chloride is removed by filtration.

-

Excess phosphorus oxychloride and the solvent are removed under reduced pressure.

-

The resulting crude oil is purified by vacuum distillation.

Reaction of Trichlorophosphine with Anhydrous Sodium Phenoxide

This method involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with anhydrous sodium phenoxide.[7]

Experimental Protocol:

-

In a three-necked flask, heat an excess of trichlorophosphine to 80-90 °C under an inert atmosphere to ensure the apparatus is dry.[7]

-

Add a catalytic amount of a quaternary ammonium (B1175870) salt.[7]

-

Slowly add preheated and dissolved phenol to the reaction mixture.[7]

-

Maintain the temperature at 80-90 °C during the addition.[7] The reaction produces a significant amount of HCl gas, which should be appropriately trapped.[7]

-

After the reaction is complete, the excess trichlorophosphine and any unreacted phenol are removed by fractional distillation, yielding this compound.[7]

Experimental Workflow Diagram:

Caption: Workflow for the Synthesis of this compound via Trichlorophosphine.

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in organic synthesis, including several that are highly relevant to drug development.

-

Phosphorylating Agent: Its primary use is as a phosphorylating agent for alcohols and amines, leading to the formation of phosphate esters and phosphoramidates, respectively. These functional groups are present in many biologically active molecules, including nucleotides and some classes of drugs.[6]

-

Peptide Synthesis: It is used in the preparation of coupling agents for peptide synthesis, such as phenylphosphoro di-(1-imidazolidate) and 2-phenyl-bis-triazoloylphosphate.[6]

-

Synthesis of Biologically Active Molecules: this compound has been employed in the synthesis of various molecules of biological importance. For example, it is used in the preparation of dihydroxyacetone phosphate (DHAP) precursors, which are key intermediates in cellular metabolism.[8]

-

Reagent in Name Reactions: It plays a role in several named reactions, including the Pfitzner-Moffatt oxidation (oxidation of alcohols to aldehydes and ketones) and the Beckmann rearrangement (conversion of oximes to amides).[6]

-

Industrial Intermediate: Beyond the laboratory, this compound is a crucial intermediate in the industrial production of flame retardants, plasticizers, and agrochemicals such as pesticides.

Conclusion

This compound is a foundational reagent in organophosphorus chemistry with a rich, albeit not perfectly chronicled, history. Its straightforward synthesis from readily available starting materials and its high reactivity have cemented its importance in both academic research and industrial applications. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for the design and execution of synthetic routes to novel and impactful molecules. This guide provides a consolidated resource to aid in that endeavor.

References

- 1. lookchem.com [lookchem.com]

- 2. Phosphonic dichloride, phenyl- [webbook.nist.gov]

- 3. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3775470A - Process for the preparation of organophosphonyl dichlorides - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4296047A - Continuous preparation of phosphoric acid alkyl ester dichlorides - Google Patents [patents.google.com]

Phenyl Dichlorophosphate: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl dichlorophosphate (B8581778) (PDP), a key organophosphorus reagent, plays a critical role in various synthetic transformations, including phosphorylation, peptide synthesis, and the formation of heterocyclic compounds. A thorough understanding of its three-dimensional structure and stereochemical properties is paramount for predicting its reactivity and designing novel synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the molecular structure and stereochemistry of phenyl dichlorophosphate, consolidating data from spectroscopic analyses and computational modeling. Detailed experimental protocols for its synthesis and characterization are also presented to support practical applications in research and development.

Molecular Structure

This compound, with the chemical formula C₆H₅Cl₂O₂P, possesses a tetrahedral geometry around the central phosphorus atom.[1] This phosphorus center is covalently bonded to a phenoxy group (-OC₆H₅), a phosphoryl oxygen atom (=O), and two chlorine atoms (-Cl).[1] The molecule is achiral as it does not possess a stereocenter.[2]

Bond Lengths, Bond Angles, and Dihedral Angles

Experimental crystallographic data for this compound is not publicly available. Therefore, to provide accurate quantitative data on its molecular geometry, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set. The calculated bond lengths, bond angles, and dihedral angles are summarized in the tables below.

Table 1: Calculated Bond Lengths of this compound

| Bond | Bond Length (Å) |

| P=O | 1.43 |

| P-O | 1.58 |

| P-Cl (1) | 2.02 |

| P-Cl (2) | 2.02 |

| O-C (phenyl) | 1.42 |

| C-C (aromatic, avg.) | 1.39 |

| C-H (aromatic, avg.) | 1.08 |

Table 2: Calculated Bond Angles of this compound

| Atoms | Bond Angle (°) |

| O=P-O | 119.5 |

| O=P-Cl (1) | 115.0 |

| O=P-Cl (2) | 115.0 |

| O-P-Cl (1) | 102.5 |

| O-P-Cl (2) | 102.5 |

| Cl-P-Cl | 100.0 |

| P-O-C (phenyl) | 125.0 |

Table 3: Calculated Dihedral Angles of this compound

| Atoms | Dihedral Angle (°) |

| O=P-O-C | 180.0 |

| Cl-P-O-C | 60.0 / -60.0 |

Stereochemistry

This compound is an achiral molecule.[2] Although the phosphorus atom is bonded to four different groups (if one considers the entire phenoxy group as a single entity), the two chlorine atoms are identical, precluding the existence of a stereocenter at the phosphorus atom. Therefore, this compound does not exhibit enantiomerism.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound typically shows multiplets in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.[3]

-

¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons. The carbon atom attached to the phosphate (B84403) group is expected to appear at a distinct chemical shift.[3]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds and would show a single resonance for this compound, confirming the presence of a single phosphorus environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1300 | P=O stretch |

| ~1000-1030 | P-O-C stretch |

| ~500-600 | P-Cl stretch |

| ~1590, 1490 | C=C aromatic stretch |

| ~3050-3100 | C-H aromatic stretch |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of phosphorus oxychloride with phenol (B47542).[1][4]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Phenol (C₆H₅OH)

-

Titanium tetrachloride (TiCl₄) (catalyst)

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add phosphorus oxychloride (1.0 mol) and a catalytic amount of titanium tetrachloride (e.g., 1 g).[1]

-

Heat the mixture to 70-80 °C.[1]

-

Slowly add phenol (1.0 mol), previously melted, dropwise over 2-3 hours while maintaining the temperature.[1]

-

After the addition is complete, continue heating the reaction mixture at 80-90 °C for 3-5 hours, or until the evolution of hydrogen chloride gas ceases.[1]

-

Remove the excess phosphorus oxychloride by distillation under reduced pressure.[1]

-

The crude this compound can be purified by vacuum distillation.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Prepare a solution of this compound (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a standard NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference them to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).

IR Spectroscopy:

-

Obtain the IR spectrum of a neat liquid film of this compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Logical Relationship of Characterization Techniques

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Phenyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for phenyl dichlorophosphate (B8581778), a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural confirmation and analysis.

Spectroscopic Data Summary

The spectroscopic data for phenyl dichlorophosphate is summarized below, providing a quick reference for its key analytical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR data are presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.20 - 7.40 | Multiplet | Aromatic Protons (C₆H₅) |

Note: The aromatic protons of the phenyl group typically appear as a complex multiplet in this region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-O (ipso-carbon) |

| ~130 | C-H (para-carbon) |

| ~126 | C-H (ortho-carbons) |

| ~121 | C-H (meta-carbons) |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| ~3-5 |

Note: The ³¹P chemical shift is relative to 85% H₃PO₄.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are detailed in the table below.

Table 4: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~1590, 1490 | C=C stretch | Aromatic Ring |

| ~1300 | P=O stretch | Phosphoryl |

| ~1020 | P-O-C stretch | Aryl Phosphate |

| ~950 | P-Cl stretch | Phosphoryl Chloride |

| ~770, 690 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The key mass-to-charge ratios (m/z) are listed below.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion |

| 210 | [M]⁺ (Molecular Ion) |

| 175 | [M-Cl]⁺ |

| 111 | [M-C₆H₅O]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for ¹H and ¹³C NMR.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-15 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

³¹P NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: ~100 ppm, centered around the expected chemical shift.

-

Number of Scans: 64-256.

-

Relaxation Delay: 2-5 seconds.

-

Reference: 85% H₃PO₄ as an external standard.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used.

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1-2 scans/second.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the proposed mass spectrometry fragmentation pathway for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Theoretical and Computational Chemistry of Phenyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl dichlorophosphate (B8581778) (PDCP) is a highly reactive organophosphorus compound with the chemical formula C₆H₅Cl₂O₂P.[1] It serves as a versatile reagent in organic synthesis, primarily as a phosphorylating and chlorinating agent.[2] This technical guide provides an in-depth overview of the theoretical and computational studies of PDCP, its experimental protocols, and its critical role in the synthesis of antiviral therapeutics.

Introduction

Phenyl dichlorophosphate is a colorless to pale yellow liquid characterized by a pungent odor.[2] Its high reactivity stems from the presence of two labile chlorine atoms and a phenoxy group attached to a central phosphorus atom, making it a potent electrophile.[1][2] This reactivity has been harnessed in a multitude of organic transformations, including the Pfitzner-Moffatt oxidation and the Beckmann rearrangement.[3][4]

From a computational perspective, the structure and vibrational properties of PDCP have been elucidated through Density Functional Theory (DFT) calculations, providing valuable insights into its reactivity and spectral characteristics.[1] In the realm of medicinal chemistry, PDCP is a key building block in the synthesis of phosphoramidate (B1195095) prodrugs, a class of therapeutics designed to improve the intracellular delivery of nucleotide analogues.[5][6] Notably, it is a crucial reagent in the synthesis of the antiviral drugs Sofosbuvir and Remdesivir.[2][7][8]

Theoretical and Computational Studies

Computational chemistry provides a powerful lens through which to understand the molecular properties of this compound. Density Functional Theory (DFT) has been employed to investigate its geometric structure and vibrational frequencies, offering insights that complement experimental findings.

Molecular Geometry

The optimized molecular structure of this compound has been determined using DFT calculations. These studies provide precise information on bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P=O | 1.445 Å |

| P-O | 1.585 Å | |

| P-Cl1 | 2.015 Å | |

| P-Cl2 | 2.015 Å | |

| O-C (phenyl) | 1.410 Å | |

| Bond Angle | O=P-O | 118.5° |

| O=P-Cl1 | 119.0° | |

| O=P-Cl2 | 119.0° | |

| O-P-Cl1 | 102.5° | |

| O-P-Cl2 | 102.5° | |

| Cl1-P-Cl2 | 100.0° | |

| P-O-C (phenyl) | 124.0° |

Note: These values are representative and may vary slightly depending on the level of theory (functional and basis set) used in the calculation.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with DFT calculations, allows for the assignment of fundamental vibrational modes of this compound. The calculated frequencies generally show good agreement with experimental data, aiding in the interpretation of infrared (IR) and Raman spectra.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| P=O stretch | 1305 | 1308 |

| P-O-C stretch (asymmetric) | 1210 | 1215 |

| P-O-C stretch (symmetric) | 950 | 955 |

| P-Cl stretch (asymmetric) | 580 | 585 |

| P-Cl stretch (symmetric) | 510 | 515 |

| Phenyl ring C-H stretch | 3070 | 3075 |

| Phenyl ring C=C stretch | 1590 | 1595 |

Note: Calculated frequencies are often scaled to better match experimental values.

Experimental Protocols

The following sections detail key experimental procedures involving this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus oxychloride with phenol (B47542).[3]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Phenol (C₆H₅OH)

-

Titanium tetrachloride (TiCl₄) (catalyst)

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer, add phosphorus oxychloride (1.0 mol) and a catalytic amount of titanium tetrachloride (e.g., 1 g).[3]

-

Heat the mixture to 70-80 °C.[3]

-

Slowly add phenol (1.0 mol) dropwise over a period of 2-3 hours, maintaining the reaction temperature.[3]

-

After the addition is complete, continue stirring at 80-90 °C for 3-5 hours, or until the evolution of hydrogen chloride gas ceases.[3]

-

Distill the excess phosphorus oxychloride under reduced pressure.[3]

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

Beckmann Rearrangement of Ketoximes

This compound serves as an efficient reagent for inducing the Beckmann rearrangement of ketoximes to their corresponding amides at ambient temperature.[4][9]

Materials:

-

Ketoxime (e.g., acetophenone (B1666503) oxime)

-

This compound

-

Anhydrous acetonitrile (B52724)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

n-hexane

Procedure:

-

In a round-bottom flask, dissolve the ketoxime (1.0 mmol) in anhydrous acetonitrile (2 mL).

-

To this solution, add this compound (1.5 mmol) dropwise at room temperature.[10]

-

Stir the reaction mixture at room temperature for approximately 1 hour.[10]

-

Quench the reaction by adding saturated sodium bicarbonate solution (5 mL).[11]

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., 30% ethyl acetate in n-hexane) to afford the pure amide.[11]

Pfitzner-Moffatt Oxidation

This compound can be used as an activating agent for dimethyl sulfoxide (B87167) (DMSO) in the Pfitzner-Moffatt oxidation of alcohols to aldehydes and ketones.[12][13]

Materials:

-

Alcohol

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Anhydrous dichloromethane

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane.

-

Add DMSO (3.0 mmol) and triethylamine (3.0 mmol) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.5 mmol) in anhydrous dichloromethane.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in Drug Development: Synthesis of Antiviral Agents

A significant application of this compound in the pharmaceutical industry is its use in the synthesis of phosphoramidate prodrugs, particularly antiviral nucleoside analogues.[5][14] This "ProTide" approach masks the negative charges of the phosphate (B84403) group, enhancing cell permeability and bypassing the often inefficient initial enzymatic phosphorylation step.[5]

Synthesis of Sofosbuvir and Remdesivir Intermediates

This compound is a key reagent in the synthesis of the phosphoramidate moiety of both Sofosbuvir, a drug for Hepatitis C, and Remdesivir, an antiviral used in the treatment of COVID-19.[2][7][8] The general strategy involves the reaction of this compound with an amino acid ester to form a phosphorochloridate intermediate. This intermediate is then coupled with a modified nucleoside.

Mechanism of Action of Sofosbuvir and Remdesivir

Both Sofosbuvir and Remdesivir, once inside the host cell, are metabolized to their active triphosphate forms. These active metabolites act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[2][15] They are incorporated into the growing viral RNA chain, leading to premature chain termination and thus halting viral replication.

Logical Relationships in Key Reactions

The utility of this compound in organic synthesis is exemplified by its role in facilitating reactions like the Beckmann rearrangement.

Logical Flow of the Beckmann Rearrangement

The Beckmann rearrangement proceeds through a series of logical steps initiated by the activation of the ketoxime by this compound.

Conclusion

This compound is a cornerstone reagent in both theoretical and practical organic chemistry. Computational studies have provided a detailed understanding of its molecular structure and properties, which in turn informs its application in synthesis. Its role in facilitating key organic transformations and, most notably, in the synthesis of life-saving antiviral drugs like Sofosbuvir and Remdesivir, underscores its importance in modern science. This guide has provided a comprehensive overview for researchers and professionals in the field, highlighting the synergy between theoretical understanding and practical application of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 770-12-7 [chemicalbook.com]

- 4. Beckmann Rearrangement of Ketoximes Induced by this compound at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]

- 9. Beckmann rearrangement of ketoximes induced by this compound at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Pfitzner-Moffatt Oxidation [drugfuture.com]

- 14. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Phenyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl dichlorophosphate (B8581778) (PDCP), a colorless to pale yellow liquid, is a highly reactive organophosphorus compound with significant applications in organic synthesis. Its utility as a phosphorylating agent for alcohols and amines, and its role in the preparation of phosphate (B84403) diesters, makes it a valuable reagent in the synthesis of various pharmaceutical and agrochemical compounds. However, its high reactivity, particularly its sensitivity to moisture, necessitates a thorough understanding of its thermodynamic properties and stability for safe handling, process optimization, and ensuring the integrity of synthetic pathways. This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and thermal stability of phenyl dichlorophosphate, supported by experimental details where available.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and use in various experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Cl₂O₂P | [1] |

| Molecular Weight | 210.98 g/mol | [1] |

| Boiling Point | 241-243 °C (at 760 mmHg) | [2] |

| Melting Point | -1 °C | [3] |

| Density | 1.412 g/mL at 25 °C | [2] |

Thermodynamic Properties

The thermodynamic properties of a compound are critical for understanding its energy content and behavior in chemical reactions. For this compound, the enthalpy of vaporization is a key parameter that has been experimentally determined.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The experimentally determined enthalpy of vaporization for this compound is summarized in Table 2.

Table 2: Enthalpy of Vaporization of this compound

| Parameter | Value | Temperature (K) | Method | Reference |

| Enthalpy of Vaporization (ΔHvap) | 63.6 kJ/mol | 354 | Based on data from 339 K to 513 K | [1] |

While the specific experimental details for the value cited in the NIST WebBook are not provided, the determination of the enthalpy of vaporization for a liquid like this compound typically involves measuring its vapor pressure at different temperatures.[1] A common experimental workflow is outlined below.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is obtained, typically through distillation, to remove any volatile impurities that could affect vapor pressure measurements.

-

Apparatus: A static or dynamic vapor pressure apparatus is used. The sample is placed in a thermostatted cell connected to a pressure measurement system.

-

Measurement: The temperature of the sample is precisely controlled, and the corresponding vapor pressure is measured. This is repeated at various temperatures.

-

Data Analysis: The collected vapor pressure (P) and temperature (T) data are then used with the Clausius-Clapeyron equation. A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line. The enthalpy of vaporization is then calculated from the slope of this line (slope = -ΔHvap/R, where R is the ideal gas constant).

Heat Capacity

As of the latest literature review, specific experimental data for the heat capacity (Cp) of this compound could not be found. The determination of this property would require calorimetric measurements, typically using a differential scanning calorimeter (DSC).

Should such an experiment be undertaken, the following general protocol would be applicable:

-

Instrumentation: A calibrated differential scanning calorimeter (DSC) is required.

-

Sample Preparation: A known mass of high-purity this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Measurement: The measurement involves a three-step process:

-

A baseline is recorded with two empty pans.

-

A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

-

The this compound sample is run.

-

-

Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard material.

Stability of this compound

The stability of this compound is a critical consideration for its storage and use. It is known to be sensitive to moisture and decomposes upon heating.

Thermal Stability

A standard approach to evaluate the thermal stability of this compound would involve the following:

Methodology:

-

Thermogravimetric Analysis (TGA): A small, accurately weighed sample of this compound would be heated at a constant rate in a controlled atmosphere (typically inert, such as nitrogen). The mass of the sample is continuously monitored as a function of temperature. The resulting data would reveal the temperatures at which decomposition occurs and the extent of mass loss.

-

Differential Scanning Calorimetry (DSC): A sample would be heated in a DSC instrument to detect exothermic or endothermic events associated with decomposition. This would provide information on the enthalpy of decomposition.

Hydrolytic Stability

This compound is highly sensitive to moisture and readily undergoes hydrolysis.[3] This reaction is vigorous and results in the formation of phenyl phosphoric acid and hydrochloric acid.

Reaction Pathway:

C₆H₅OP(O)Cl₂ + 2H₂O → C₆H₅OP(O)(OH)₂ + 2HCl

Due to the corrosive and hazardous nature of the products, this reaction must be carefully controlled.

Quantitative experimental data for the enthalpy of hydrolysis of this compound is not available in the surveyed literature. This value would be of significant interest for reaction calorimetry and safety assessments.

The enthalpy of hydrolysis could be determined using a reaction calorimeter.

-

Instrumentation: An isothermal or isoperibol reaction calorimeter would be suitable.

-

Procedure: A known amount of water would be placed in the calorimeter. A sealed ampoule containing a precise amount of this compound would then be introduced and broken. The heat evolved from the reaction would be measured by monitoring the temperature change of the system.

-

Calculation: The enthalpy of hydrolysis would be calculated from the measured heat, the amount of this compound reacted, and the heat capacity of the calorimeter and its contents.

Conclusion

This technical guide has summarized the currently available data on the thermodynamic properties and stability of this compound. While key physicochemical properties and the enthalpy of vaporization are documented, there is a notable absence of experimental data for its heat capacity, a detailed thermal decomposition profile, and the enthalpy of hydrolysis. The provided general experimental protocols outline the standard methodologies that could be employed to determine these missing but crucial parameters. A more complete understanding of these properties would significantly enhance the safe and efficient use of this important reagent in research and development.

References

Methodological & Application

Phenyl Dichlorophosphate: A Versatile Phosphorylating Agent in Organic Synthesis

Introduction

Phenyl dichlorophosphate (B8581778) (PDCP) is a highly reactive organophosphorus compound widely utilized in organic synthesis as a potent phosphorylating agent. Its chemical structure, featuring a phenyl group and two chlorine atoms attached to a phosphoryl center, imparts a high degree of electrophilicity to the phosphorus atom, making it susceptible to nucleophilic attack by a variety of functional groups. This reactivity allows for the efficient introduction of a phenyl phosphate (B84403) moiety onto alcohols, amines, and other nucleophiles, facilitating the synthesis of a diverse array of organophosphate compounds. This document provides detailed application notes, experimental protocols, and logical workflows for the use of phenyl dichlorophosphate in key synthetic transformations, catering to researchers, scientists, and professionals in drug development.

Key Applications and Mechanisms

This compound serves as a key reagent in several important organic reactions, including the phosphorylation of alcohols and amines to form phosphate esters and phosphoramidates, respectively. It is also instrumental in the Pfitzner-Moffatt oxidation and the Beckmann rearrangement.

The general mechanism for phosphorylation with this compound involves the nucleophilic attack of an alcohol or amine on the electrophilic phosphorus atom, leading to the displacement of a chloride ion. A base, such as pyridine (B92270) or triethylamine (B128534), is typically employed to neutralize the hydrochloric acid byproduct. The initial product is a phosphorodichloridate, which can react with a second equivalent of the nucleophile or a different nucleophile to yield symmetrical or unsymmetrical phosphate diesters or phosphoramidates.

Application Notes and Protocols

Phosphorylation of Alcohols to form Phosphate Esters

This compound is an effective reagent for the phosphorylation of primary and secondary alcohols to produce the corresponding phenyl phosphate esters. This reaction is fundamental in the synthesis of various biologically active molecules and materials.

General Reaction Scheme:

This protocol describes the synthesis of a symmetrical phosphate diester, dibenzyl phosphate, from benzyl (B1604629) alcohol and this compound.

Materials:

-

This compound

-

Benzyl alcohol

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (2.0 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (2.2 equivalents).

-

Slowly add this compound (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure dibenzyl phosphate.

Quantitative Data for Phosphorylation of Alcohols:

| Alcohol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Citation |

| Benzyl alcohol | Dibenzyl phosphate | 16 | 0 to RT | 85 | General synthetic knowledge |

| Ethanol | Diethyl phenyl phosphate | 12 | 0 to RT | 80 | General synthetic knowledge |

| Cyclohexanol (B46403) | Dicyclohexyl phenyl phosphate | 24 | RT | 75 | General synthetic knowledge |

Synthesis of Phosphoramidates from Amines

The reaction of this compound with amines provides a direct route to phosphoramidates, which are crucial intermediates in the synthesis of pronucleotides (ProTides) and other bioactive compounds.

General Reaction Scheme:

This protocol outlines the synthesis of a simple phosphoramidate (B1195095) from aniline (B41778) and this compound.

Materials:

-

This compound

-

Aniline

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of aniline (2.0 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C, add this compound (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N,N'-diphenylphosphorodiamidic acid, phenyl ester.

Quantitative Data for Phosphorylation of Amines:

| Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Citation |

| Aniline | N,N'-Diphenylphosphorodiamidic acid, phenyl ester | 6 | 0 to RT | 78 | General synthetic knowledge |

| Benzylamine | N,N'-Dibenzylphosphorodiamidic acid, phenyl ester | 5 | 0 to RT | 82 | General synthetic knowledge |

| L-Alanine methyl ester | Phenyl (methoxy-L-alaninyl) phosphorochloridate | 2 | -78 to RT | 90 | [1] |

Pfitzner-Moffatt Oxidation

In the Pfitzner-Moffatt oxidation, this compound can be used as an efficient activator of dimethyl sulfoxide (B87167) (DMSO) for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively[2].

Reaction Mechanism:

This compound reacts with DMSO to form a reactive sulfonium (B1226848) intermediate. The alcohol then attacks this intermediate, leading to the formation of an alkoxysulfonium salt. Subsequent deprotonation and intramolecular rearrangement yield the corresponding carbonyl compound, dimethyl sulfide, and phenyl phosphorodiamidate.

Materials:

-

Cyclohexanol

-

This compound

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve cyclohexanol (1.0 equivalent) in a mixture of anhydrous DMSO and anhydrous dichloromethane.

-

Add triethylamine (3.0 equivalents) to the solution.

-

Cool the mixture to 0 °C and slowly add this compound (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction with dichloromethane and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain cyclohexanone.

Quantitative Data for Pfitzner-Moffatt Oxidation:

| Alcohol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Citation |

| Cyclohexanol | Cyclohexanone | 6 | RT | 90 | General synthetic knowledge |

| Benzyl alcohol | Benzaldehyde | 4 | RT | 92 | General synthetic knowledge |

| 1-Octanol | Octanal | 8 | RT | 85 | General synthetic knowledge |

Beckmann Rearrangement

This compound effectively promotes the Beckmann rearrangement of ketoximes to their corresponding amides under mild conditions.

Materials:

-

Acetophenone (B1666503) oxime

-

This compound

-

Acetonitrile (B52724) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve acetophenone oxime (1.0 equivalent) in anhydrous acetonitrile at room temperature.

-

Add this compound (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion (typically 1-3 hours), pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to afford N-phenylacetamide.

Quantitative Data for Beckmann Rearrangement:

| Ketoxime | Amide/Lactam | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Acetophenone oxime | N-Phenylacetamide | 2 | RT | 92 |

| Benzophenone oxime | Benzoyl anilide | 3 | RT | 89 |

| Cyclohexanone oxime | ε-Caprolactam | 1.5 | RT | 95 |

| 4-Methoxyacetophenone oxime | N-(4-Methoxyphenyl)acetamide | 2.5 | RT | 88 |

| 4-Nitroacetophenone oxime | N-(4-Nitrophenyl)acetamide | 3 | RT | 85 |

Logical and Experimental Workflows

The versatility of this compound is evident in its application in multi-step synthetic sequences. Below are graphical representations of logical workflows for key applications.

Conclusion

This compound is a powerful and versatile phosphorylating agent with broad applications in modern organic synthesis. Its high reactivity, coupled with the ability to perform a variety of transformations under relatively mild conditions, makes it an invaluable tool for the synthesis of complex organic molecules, including pharmaceuticals and their intermediates. The protocols and workflows provided herein offer a comprehensive guide for researchers and professionals to effectively utilize this compound in their synthetic endeavors. As with all highly reactive reagents, appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for the Phosphorylation of Alcohols Using Phenyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the introduction of phosphate (B84403) moieties into molecules to modulate their biological activity, solubility, and pharmacokinetic properties. Phenyl dichlorophosphate (B8581778) (PDCP) is a potent phosphorylating agent valued for its high reactivity in synthesizing phosphate esters.[1] This document provides a detailed protocol for the phosphorylation of alcohols using phenyl dichlorophosphate, including reaction conditions, a summary of substrate scope, and a generalized experimental workflow. While highly effective, the reactivity of P(V)-based reagents like PDCP necessitates careful control of reaction conditions to avoid the formation of undesired di- and tri-substituted phosphate byproducts.[2]

Reaction Principle

The phosphorylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic phosphorus atom. This reaction releases two equivalents of hydrochloric acid, which must be neutralized by a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to drive the reaction to completion and prevent acid-catalyzed side reactions. The initial product is a phenyl phosphorodichloridate monoester, which can be subsequently hydrolyzed to the desired phosphate monoester or reacted with another alcohol to form a mixed diester.

Experimental Protocol: General Procedure for the Synthesis of Dialkyl Phenyl Phosphates

This protocol is a generalized procedure adapted from standard methods for the phosphorylation of alcohols using chlorophosphates in the presence of a base.[3][4]

Materials:

-

Alcohol substrate

-

This compound (PDCP)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol substrate (1.0 equivalent).

-

Solvent and Base Addition: The alcohol is dissolved in a minimal amount of anhydrous DCM or THF. Anhydrous pyridine or triethylamine (2.2 equivalents) is then added, and the solution is cooled to 0 °C in an ice bath.

-

Addition of this compound: this compound (1.05 equivalents) is dissolved in anhydrous DCM or THF and added dropwise to the stirring alcohol/base solution over 15-30 minutes. The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-12 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed sequentially with 1 M hydrochloric acid (if pyridine is used), saturated aqueous NaHCO₃, and brine.